molecular formula C13H8ClF2NO2 B12581544 5-Chloro-N-(3,4-difluorophenyl)-2-hydroxybenzamide CAS No. 634186-48-4

5-Chloro-N-(3,4-difluorophenyl)-2-hydroxybenzamide

Cat. No.: B12581544
CAS No.: 634186-48-4
M. Wt: 283.66 g/mol
InChI Key: AKJGOFWBCZWMCU-UHFFFAOYSA-N
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Description

5-Chloro-N-(3,4-difluorophenyl)-2-hydroxybenzamide is an organic compound with the molecular formula C13H8ClF2NO2 This compound is characterized by the presence of a chloro group, two fluorine atoms, and a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(3,4-difluorophenyl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3,4-difluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(3,4-difluorophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.

Major Products

    Oxidation: Formation of 5-chloro-2-quinone derivatives.

    Reduction: Formation of 5-chloro-N-(3,4-difluorophenyl)-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-Chloro-N-(3,4-difluorophenyl)-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(3,4-difluorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-N-(3,4-difluorophenyl)-2-nitrobenzamide: Similar structure but with a nitro group instead of a hydroxy group.

    5-Chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

5-Chloro-N-(3,4-difluorophenyl)-2-hydroxybenzamide is unique due to the presence of both chloro and difluorophenyl groups, which confer distinct chemical properties and reactivity. Its hydroxy group also allows for additional functionalization and derivatization, making it a versatile compound for various applications.

Properties

CAS No.

634186-48-4

Molecular Formula

C13H8ClF2NO2

Molecular Weight

283.66 g/mol

IUPAC Name

5-chloro-N-(3,4-difluorophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H8ClF2NO2/c14-7-1-4-12(18)9(5-7)13(19)17-8-2-3-10(15)11(16)6-8/h1-6,18H,(H,17,19)

InChI Key

AKJGOFWBCZWMCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)F)F

Origin of Product

United States

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